
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQRCAULDOQKPF-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370009 |
Source


|
| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168297-84-5 |
Source


|
| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, and what analytical methods are typically used for its characterization?
A1: this compound is characterized by the following:
- Molecular Formula: C11H13NO2 []
- Molecular Weight: 191.23 g/mol []
- Spectroscopic Data: The compound's purity and structure are routinely verified using techniques such as 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC []. These methods provide detailed information about the compound's structure, purity, and chiral identity.
Q2: What are the common applications of this compound in organic synthesis, and how does its structure contribute to these applications?
A2: This compound serves as a versatile chiral auxiliary in asymmetric synthesis due to its ability to induce diastereoselectivity in various reactions []. Here are some notable applications:
- Diastereoselective Enolate Formation: The presence of the chiral center at the 4-position of the oxazolidinone ring influences the stereochemical outcome of enolate formation, leading to the preferential formation of one diastereomer over the other [].
- Michael Additions: The steric bulk of the phenyl group and the two methyl groups at the 5-position of the oxazolidinone ring create a well-defined chiral environment, impacting the stereoselectivity of Michael addition reactions [].
- Kinetic Resolution of α-acetoxy Carboxylic Acids: The chiral environment provided by the oxazolidinone moiety enables the differentiation of enantiomers during the reaction, allowing for the selective transformation of one enantiomer over the other [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
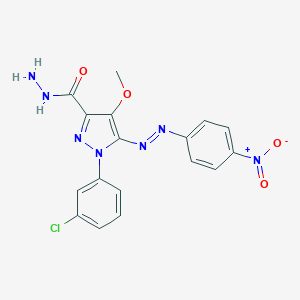
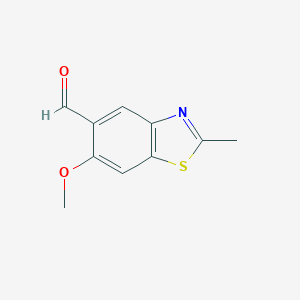
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
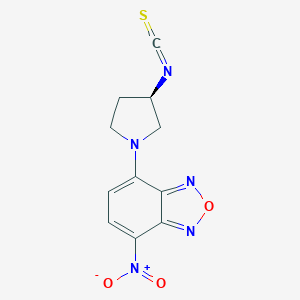
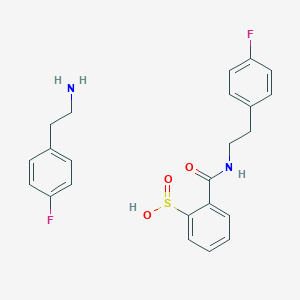
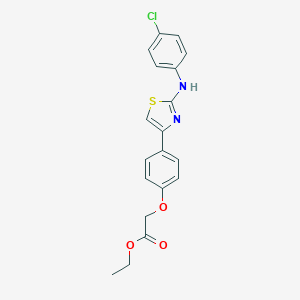
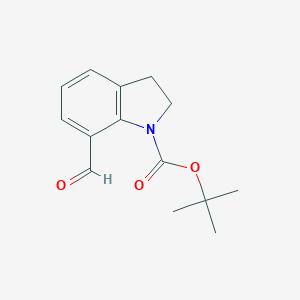
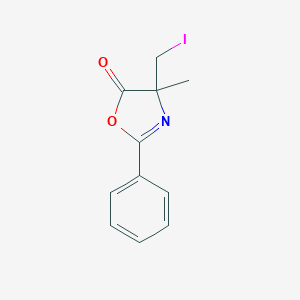
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
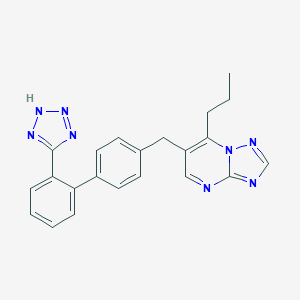
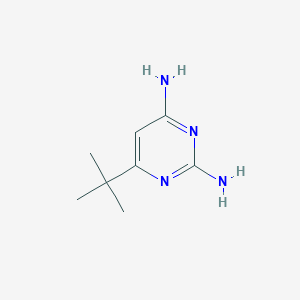
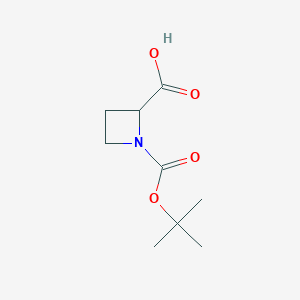
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
